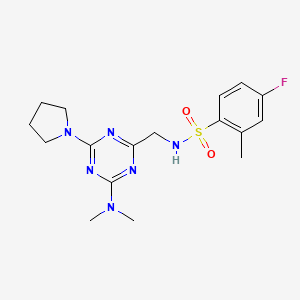

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a triazine-sulfonamide hybrid compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a pyrrolidin-1-yl group at position 6, and a benzenesulfonamide moiety modified with fluorine and methyl groups at the para and ortho positions, respectively. This structure combines the electron-deficient triazine ring with the bioisosteric sulfonamide group, a combination frequently explored in medicinal chemistry for antimicrobial, anticancer, and enzyme-inhibitory applications . The dimethylamino and pyrrolidinyl substituents enhance solubility and modulate electronic effects, while the fluorine atom likely improves metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN6O2S/c1-12-10-13(18)6-7-14(12)27(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-8-4-5-9-24/h6-7,10,19H,4-5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUPDXISIXNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves a multi-step organic synthesis approach:

Starting Materials: : The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride, 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, and suitable bases for reactions.

Reaction Steps

Nucleophilic Substitution: : The nucleophilic substitution reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine in the presence of a base like triethylamine.

Purification: : The crude product is then purified through recrystallization or column chromatography.

Reaction Conditions: : The reactions are carried out under controlled temperatures (generally between 25-80°C) and inert atmosphere conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

Optimization of Reaction Conditions: : Using automated reactors and precise temperature control systems to enhance yield and purity.

High-Pressure Reactors: : Utilizing high-pressure reactors for improved reaction rates.

Continuous Flow Synthesis: : Implementing continuous flow synthesis techniques to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions:

Oxidation: : The dimethylamino group can be oxidized under strong oxidative conditions.

Reduction: : The compound may undergo reduction, particularly at the sulfonamide functional group, using reducing agents like lithium aluminum hydride.

Substitution: : The fluoro group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles such as amines, thiols, or alkoxides in the presence of appropriate solvents.

Major Products Formed

Oxidation: : Formation of N-oxide derivatives.

Reduction: : Formation of secondary amines or alcohols depending on the site of reduction.

Substitution: : Derivatives with substituted nucleophiles replacing the fluoro group.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide finds applications in various fields:

Chemistry: : Utilized as a reagent in organic synthesis and reaction mechanism studies.

Biology: : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: : Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

Industry: : Employed in the development of novel materials and compounds for industrial processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids depending on the application.

Pathways Involved: : Inhibition or activation of enzymatic pathways, binding to receptor sites, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Variations in Triazine-Sulfonamide Derivatives

Key structural analogs differ in triazine substituents, sulfonamide modifications, and auxiliary functional groups. Below is a comparative analysis:

Key Observations :

- Sulfonamide Modifications : Fluorine at the para position (target compound) vs. chlorine in derivatives may alter electronegativity and hydrophobic interactions.

- Auxiliary Groups : The imidazolidin-2-ylidene group in introduces a planar, conjugated system absent in the target compound, which could influence π-π stacking with biological targets .

Target Compound Hypotheses :

- The fluorine atom and pyrrolidinyl group may synergize to improve antimicrobial or kinase-inhibitory activity compared to piperidinyl or non-fluorinated analogs.

Comparison :

- The target compound’s synthesis may resemble Blotny’s TCT-based protocols , whereas employs thioether formation under milder conditions.

- Palladium-catalyzed couplings () offer regioselectivity but lower yields compared to nucleophilic triazine substitutions.

Physicochemical Properties

Notes:

- The target compound’s fluorine and dimethylamino groups may lower LogP compared to ’s trifluoromethylbenzyl derivatives, suggesting better aqueous solubility.

- Higher molecular weights in compounds correlate with increased melting points due to enhanced crystallinity .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core coupled with a dimethylamino group and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms. The fluorinated benzene sulfonamide component contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound exhibits significant antiproliferative effects on various cancer cell lines. The presence of the triazine ring is believed to play a crucial role in modulating cell signaling pathways involved in cancer proliferation.

- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in specific phases, leading to reduced tumor growth rates. This is particularly relevant in the context of aggressive cancer types such as triple-negative breast cancer (TNBC).

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, which may involve caspase activation and mitochondrial dysfunction.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (TNBC) | 1.5 | Significant reduction in colony formation |

| Panc-1 (Pancreatic) | 2.0 | Inhibition of spheroid growth |

| A549 (Lung Cancer) | 3.0 | Moderate antiproliferative effect |

These results indicate that the compound is particularly potent against TNBC and pancreatic cancer cells, highlighting its potential as a therapeutic agent.

In Vivo Studies

While in vitro results are promising, further investigation through in vivo studies is necessary to assess the pharmacokinetics and therapeutic efficacy in animal models. Early-stage experiments indicate favorable absorption and distribution profiles, but detailed studies are required for conclusive evidence.

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Triple-Negative Breast Cancer : A study demonstrated that treatment with the compound led to a marked decrease in tumor size in xenograft models of MDA-MB-231 cells. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis.

- Pancreatic Cancer Models : In Panc-1 models, administration resulted in significant tumor regression and improved survival rates compared to control groups. The study emphasized the need for further exploration into combination therapies with existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this triazine-sulfonamide compound, and what critical reaction conditions must be optimized?

- Methodology : The compound’s synthesis likely involves sequential nucleophilic substitutions on a 1,3,5-triazine core. A typical approach includes:

- Step 1 : Reacting cyanuric chloride with dimethylamine and pyrrolidine to introduce the 4-(dimethylamino) and 6-(pyrrolidin-1-yl) groups .

- Step 2 : Coupling the triazine intermediate with 4-fluoro-2-methylbenzenesulfonamide via a methylene linker. This step may require a base (e.g., NaH) in anhydrous THF at 0–5°C to minimize side reactions .

- Key optimizations : Temperature control, stoichiometry of amines, and reaction time to avoid over-substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions. For example, the ¹⁹F NMR peak at ~-110 ppm would confirm the para-fluoro group .

- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm the triazine-sulfonamide linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Variation of substituents : Replace dimethylamino with other amines (e.g., morpholine, piperazine) and pyrrolidin-1-yl with azetidine to assess steric/electronic effects .

- Biological assays : Test derivatives against target enzymes (e.g., kinases or microbial enzymes) using fluorescence polarization or microplate-based inhibition assays. Compare IC₅₀ values to correlate substituent effects .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with active sites, guiding rational design .

Q. What strategies resolve low solubility or crystallinity issues during formulation for in vivo studies?

- Methodology :

- Salt formation : React the sulfonamide with HCl or sodium bicarbonate to improve aqueous solubility.

- Co-crystallization : Screen co-formers (e.g., succinic acid) using solvent-drop grinding or slurry methods .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. How should researchers address contradictory data in biological activity across studies (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Replicate experiments : Ensure identical assay conditions (pH, temperature, buffer composition) and compound purity (>95% by HPLC).

- Control for off-target effects : Use isogenic cell lines or enzyme mutants to confirm specificity .

- Meta-analysis : Compare datasets from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables like solvent choice (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.